molecular formula C19H20N2O6 B11118355 Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate

Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate

Cat. No.: B11118355
M. Wt: 372.4 g/mol
InChI Key: ZELSBDVFKNERNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a nitro group, and a methyl group attached to a benzoyl moiety, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate typically involves multiple steps:

    Benzylation: The benzyloxy group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The propanoate ester is formed through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, where the benzoyl moiety is coupled with the amino group of the propanoate ester under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and methyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • Methyl 3-{[3-(benzyloxy)-4-methoxybenzoyl]amino}propanoate
  • Methyl 3-{[3-(benzyloxy)-4-chlorobenzoyl]amino}propanoate

Comparison:

  • Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
  • The methoxy and chloro derivatives may exhibit different physical and chemical properties, such as solubility and stability, as well as varying biological activities.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 3-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H20N2O6/c1-13-8-9-15(19(23)20-11-10-16(22)26-2)17(21(24)25)18(13)27-12-14-6-4-3-5-7-14/h3-9H,10-12H2,1-2H3,(H,20,23)

InChI Key

ZELSBDVFKNERNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCC(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.